

Spectroscopic data for 2,5-Dimethylpyrazine-d3 (NMR, IR, Mass Spec).

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Compound of Interest

Compound Name: 2,5-Dimethylpyrazine-d3

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Spectroscopic Analysis of 2,5-Dimethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylpyrazine. Due to the limited availability of public data for its deuterated isotopologue, **2,5-Dimethylpyrazine-d3**, this document primarily focuses on the non-deuterated compound. The presented data for 2,5-Dimethylpyrazine serves as a foundational reference, with theoretical considerations for the spectroscopic shifts expected upon deuteration.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,5-Dimethylpyrazine.

Table 1: NMR Spectroscopic Data for 2,5-Dimethylpyrazine

Nucleus	Solvent	Chemical Shift (ppm)	Multiplicity	Notes
^1H	CDCl_3	~2.5	Singlet	Methyl protons
^1H	CDCl_3	~8.3	Singlet	Pyrazine ring protons
^{13}C	CDCl_3	~21	-	Methyl carbons
^{13}C	CDCl_3	~144	-	Pyrazine ring carbons (C-H)
^{13}C	CDCl_3	~150	-	Pyrazine ring carbons (C-CH ₃)

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Expected ^1H NMR Data for **2,5-Dimethylpyrazine-d₃**: In a selectively deuterated **2,5-Dimethylpyrazine-d₃** where one methyl group is deuterated (CD_3), the ^1H NMR spectrum would be expected to show a singlet for the remaining CH_3 group at approximately 2.5 ppm and a singlet for the pyrazine ring protons at around 8.3 ppm. The integration of the methyl peak would correspond to three protons.

Table 2: Infrared (IR) Spectroscopic Data for 2,5-Dimethylpyrazine

Wavenumber (cm^{-1})	Intensity	Vibrational Mode Assignment
~2920-3050	Medium	C-H stretching (aromatic and aliphatic)
~1580	Medium-Strong	C=N stretching
~1450	Medium	C-H bending (methyl)
~1150	Strong	Ring stretching/breathing
~830	Strong	C-H out-of-plane bending

Note: IR peak positions and intensities can be influenced by the sample preparation method (e.g., neat liquid, KBr pellet).

Expected IR Data for **2,5-Dimethylpyrazine-d3**: The most significant change in the IR spectrum for **2,5-Dimethylpyrazine-d3** would be the appearance of C-D stretching vibrations at lower wavenumbers (around 2100-2200 cm^{-1}) and altered C-D bending modes compared to the C-H vibrations of the non-deuterated methyl group.

Table 3: Mass Spectrometry (MS) Data for 2,5-Dimethylpyrazine

Technique	m/z	Relative Intensity (%)	Fragment Assignment
EI	108	100	$[M]^+$ (Molecular Ion)
EI	107	~50	$[M-H]^+$
EI	81	~30	$[M-HCN]^+$
EI	54	~40	$[M-2HCN]^+$ or $[C_4H_6]^+$

Note: Fragmentation patterns can vary with the ionization energy.

Expected Mass Spectrometry Data for **2,5-Dimethylpyrazine-d3**: The molecular ion peak ($[M]^+$) for **2,5-Dimethylpyrazine-d3** would be observed at m/z 111, reflecting the increased mass due to the three deuterium atoms. The fragmentation pattern would also shift accordingly, with fragments containing the deuterated methyl group showing a corresponding mass increase.

Experimental Protocols

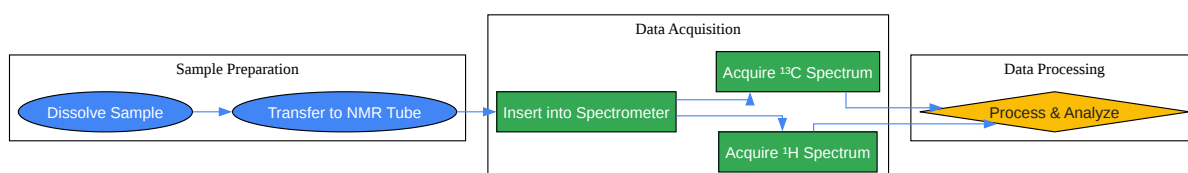
Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of 2,5-Dimethylpyrazine in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).



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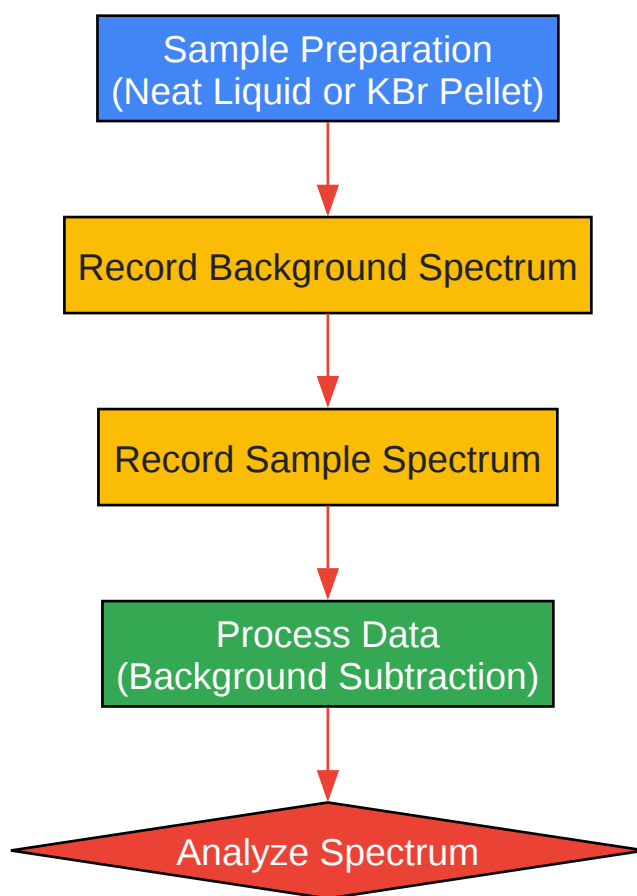
NMR Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of the molecule.

Methodology:

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Record the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Identify and label the major absorption peaks.



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IR Spectroscopy Experimental Workflow

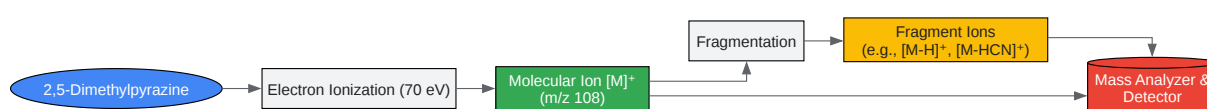
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS) for separation of mixtures.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 10-200).

- Detection: The detector records the abundance of each ion.
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to deduce the structure of the fragments.



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Logical Flow in Mass Spectrometry

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